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Compound of Interest

Compound Name: Itraconazole

Cat. No.: B105839

Itraconazole: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the core physicochemical properties and
mechanisms of action of Itraconazole, a broad-spectrum triazole antifungal agent. It includes
guantitative data, detailed experimental protocols for key assays, and visualizations of its
primary signaling pathway.

Core Physicochemical and Pharmacokinetic
Properties

Itraconazole is a synthetic triazole antifungal agent with a complex chemical structure. Its
lipophilic nature contributes to its pharmacokinetic profile, which is characterized by high
protein binding.
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Property Value Citations

Molecular Formula C35H38CI2NsOa4 [L1121[31[4115]
Molecular Weight 705.63 g/mol [L112][31[41[5]
CAS Number 84625-61-6 [112][3][41[5]

2-butan-2-yl-4-[4-[4-[4-
[(2R,4S)-2-(2,4-
dichlorophenyl)-2-(1,2,4-

IUPAC Name triazol-1-ylmethyl)-1,3- [6]
dioxolan-4-
ylImethoxy]phenyl]piperazin-1-
yllphenyl]-1,2,4-triazol-3-one

Melting Point 166.2 °C [3]
Water Solubility Insoluble [1]
Protein Binding 99.8% [1]

Primary Antifungal Mechanism of Action: Inhibition
of Ergosterol Synthesis

Itraconazole exerts its primary antifungal effect by disrupting the integrity of the fungal cell
membrane. This is achieved through the inhibition of lanosterol 14a-demethylase, a key
enzyme in the ergosterol biosynthesis pathway.[2] This enzyme, a member of the cytochrome
P-450 family, is responsible for converting lanosterol to ergosterol.[2] Ergosterol is a vital
component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[2] By
inhibiting its synthesis, Itraconazole causes the accumulation of toxic sterol intermediates and
increases membrane permeability, ultimately leading to fungal cell death.[2]
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Itraconazole's inhibition of the ergosterol synthesis pathway.
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Secondary Mechanism of Action: Hedgehog
Signaling Pathway Inhibition

In addition to its antifungal properties, Itraconazole has been identified as a potent antagonist
of the Hedgehog (Hh) signaling pathway.[1] This activity is distinct from its effect on fungal
sterol biosynthesis. Itraconazole inhibits the Hh pathway at the level of the Smoothened
(SMO) receptor, a critical component of the pathway, but through a mechanism different from
other known SMO antagonists like cyclopamine.[1] This inhibition of Hh signaling gives
Itraconazole potential applications in oncology, as aberrant Hh pathway activation is implicated
in several cancers, including basal cell carcinoma and medulloblastoma.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the
activity of Itraconazole.

Protocol 1: Antifungal Susceptibility Testing (CLSI M38
Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38
guidelines for determining the Minimum Inhibitory Concentration (MIC) of Itraconazole against
filamentous fungi, such as Aspergillus fumigatus.[4]

1. Inoculum Preparation: a. Subculture the Aspergillus isolate onto a nutrient agar like Potato
Dextrose Agar (PDA) and incubate at 35°C for 5-7 days to promote conidial sporulation.[4] b.
Prepare a conidial suspension by gently flooding the surface of the mature culture with sterile
0.85% saline containing a wetting agent (e.g., 0.05% Tween 80).[4] c. Dislodge the conidia by
gently rubbing the surface with a sterile cotton swab. d. Transfer the resulting suspension into a
sterile tube. Allow larger hyphal fragments to settle for 3-5 minutes.[4] e. Transfer the upper
homogenous suspension to a new sterile tube. f. Adjust the conidial suspension concentration
using a hemocytometer or spectrophotometer to a working stock of 0.4 x 104 to 5 x 104
CFU/mL in RPMI 1640 medium.[4]

2. Antifungal Agent Preparation: a. Prepare a stock solution of Itraconazole powder in a
suitable solvent, such as dimethyl sulfoxide (DMSO). b. Perform serial twofold dilutions of the
Itraconazole stock solution in RPMI 1640 medium (with L-glutamine, without bicarbonate, and
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buffered with MOPS to pH 7.0) in a 96-well microtiter plate. The final concentrations should
typically range from 0.015 to 16 pg/mL.

3. Microdilution Plate Inoculation and Incubation: a. Dispense 100 pL of each Itraconazole
dilution into the appropriate wells of the 96-well plate. b. Add 100 pL of the adjusted fungal
inoculum to each well, resulting in a final inoculum concentration of 0.2 x 104 to 2.5 x 10*
CFU/mL.[4] c. Include a drug-free well (growth control) containing 100 pL of RPMI medium and
100 pL of the inoculum. d. Include an uninoculated well (sterility control) containing 200 pL of
RPMI medium only. e. Seal the plate and incubate at 35°C for 48-72 hours.[2]

4. MIC Determination: a. After incubation, visually examine the wells for fungal growth. b. The
MIC is defined as the lowest concentration of Itraconazole that causes complete inhibition of
visible growth as compared to the growth control well.[2]

Protocol 2: In Vitro CYP3A4 Inhibition Assay (Human
Liver Microsomes)

This protocol describes a method to determine the half-maximal inhibitory concentration (ICso)
of Itraconazole for the cytochrome P450 3A4 (CYP3A4) enzyme using human liver
microsomes (HLMSs).

1. Reagent Preparation: a. HLMs: Thaw pooled human liver microsomes on ice and dilute to a
final protein concentration of 0.2-0.4 mg/mL in a 0.1 M potassium phosphate buffer (pH 7.4). b.
Itraconazole: Prepare a stock solution in a suitable solvent (e.g., acetonitrile or DMSO) and
perform serial dilutions to achieve a range of final assay concentrations (e.g., 0.1 nM to 10 pM).
c. Probe Substrate: Prepare a solution of a CYP3A4-specific probe substrate, such as
midazolam or testosterone, at a concentration close to its Michaelis-Menten constant (Km). d.
NADPH Regeneration System: Prepare a solution containing an NADPH regeneration system
(e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate
buffer.

2. Incubation Procedure: a. In a 96-well plate, pre-warm the HLM suspension, buffer, and
Itraconazole dilutions to 37°C for 5-10 minutes. b. To each well, add the HLM suspension, the
probe substrate, and the Itraconazole dilution (or solvent for control wells). c. Initiate the
metabolic reaction by adding the NADPH regeneration system to each well. The final
incubation volume is typically 200 pL. d. Incubate the plate at 37°C for a predetermined time
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(e.g., 10-20 minutes), ensuring the reaction is within the linear range. e. Terminate the reaction
by adding a stop solution, typically a cold organic solvent like acetonitrile, which also serves to
precipitate the microsomal proteins.

3. Sample Analysis: a. Centrifuge the plate to pellet the precipitated proteins. b. Transfer the
supernatant to a new plate for analysis. c. Quantify the formation of the specific metabolite of
the probe substrate (e.g., 1'-hydroxymidazolam for midazolam) using a validated analytical
method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

4. Data Analysis: a. Calculate the percentage of CYP3A4 activity remaining at each
Itraconazole concentration relative to the solvent control. b. Plot the percent inhibition against
the logarithm of the Itraconazole concentration. c. Determine the ICso value by fitting the data
to a suitable sigmoidal dose-response curve using non-linear regression analysis.

Protocol 3: Hedgehog Pathway Inhibition Assay (Glil
MRNA Quantification)

This protocol details the quantification of the Hedgehog pathway downstream target, Glil,
MRNA expression in a suitable cell line (e.g., murine basal cell carcinoma line ASZ-001)
following treatment with Itraconazole, using quantitative real-time PCR (gRT-PCR).[1]

1. Cell Culture and Treatment: a. Culture ASZ-001 cells in appropriate media and conditions
until they reach approximately 70-80% confluency. b. Treat the cells with various
concentrations of Itraconazole (e.g., 0.1, 1, 10 uM) or a vehicle control (e.g., DMSO) for a
specified duration (e.g., 24 or 48 hours).

2. RNA Extraction: a. After treatment, wash the cells with cold phosphate-buffered saline (PBS).
b. Lyse the cells directly in the culture dish using a suitable lysis reagent (e.g., TRl Reagent). c.
Extract total RNA according to the manufacturer's protocol, which typically involves phase
separation with chloroform, precipitation with isopropanol, and washing with 75% ethanol. d.
Resuspend the purified RNA pellet in RNase-free water and quantify its concentration and
purity using a spectrophotometer.

3. cDNA Synthesis (Reverse Transcription): a. Synthesize complementary DNA (cDNA) from
the extracted RNA using a reverse transcriptase enzyme kit. b. In a typical reaction, combine 1-
2 ug of total RNA with reverse transcriptase, dNTPs, and random hexamer or oligo(dT)
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primers. c. Perform the reaction in a thermocycler according to the kit's recommended
temperature profile (e.g., 42°C for 50 minutes, followed by enzyme inactivation at 70°C for 15
minutes).

4. Quantitative Real-Time PCR (gPCR): a. Prepare a gPCR reaction mix containing a gPCR
master mix (e.g., SYBR Green), forward and reverse primers specific for Glil, and a reference
gene (e.g., Actin or GAPDH), and the synthesized cDNA template.[1] b. Run the qPCR reaction
in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation,
followed by 40 cycles of denaturation, annealing, and extension).[1] c. Include a melt curve
analysis at the end of the run to verify the specificity of the amplified product.

5. Data Analysis: a. Determine the cycle threshold (Ct) value for Glil and the reference gene in
both treated and control samples. b. Calculate the relative change in Glil expression using the
AACt method. The expression of Glil in treated samples is normalized to the reference gene
and then compared to the normalized expression in the vehicle-treated control samples.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Itraconazole molecular formula and molecular weight].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b105839¢#itraconazole-molecular-formula-and-
molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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